4-Methoxy-2,6-dimethylphenol

Description

The exact mass of the compound 4-Methoxy-2,6-dimethylphenol is 152.083729621 g/mol and the complexity rating of the compound is 113. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-2,6-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,6-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,6-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHRDYUBDZOFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862639 | |

| Record name | 4-Methoxy-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-97-1, 2431-91-6 | |

| Record name | Methylcreosol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2431-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, methoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

What are the properties of 4-Methoxy-2,6-dimethylphenol?

An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenol

Authored by a Senior Application Scientist

Foreword

In the landscape of chemical research and development, a thorough understanding of intermediate compounds is paramount to innovation. This guide is dedicated to 4-Methoxy-2,6-dimethylphenol (CAS No: 2431-91-6), a substituted phenolic compound with significant potential. As a senior application scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines the fundamental properties, synthetic pathways, reactivity, and potential applications of this molecule. This document is structured to serve as a practical and insightful resource for researchers, chemists, and drug development professionals, fostering a deeper understanding of the causality behind its chemical behavior and utility.

Core Molecular Identity and Physicochemical Properties

4-Methoxy-2,6-dimethylphenol is a derivative of phenol, characterized by a methoxy group at the C4 position and two methyl groups flanking the hydroxyl group at the C2 and C6 positions. This substitution pattern, particularly the steric hindrance provided by the ortho-methyl groups, is crucial to its chemical distinctiveness, influencing its reactivity and antioxidant potential.

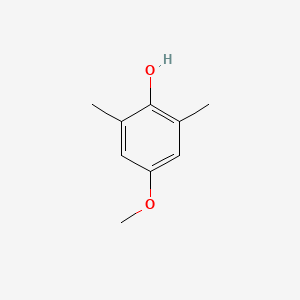

Below is the chemical structure of 4-Methoxy-2,6-dimethylphenol, rendered to illustrate its key functional groups.

Caption: Chemical Structure of 4-Methoxy-2,6-dimethylphenol.

A summary of its key identifiers and physical properties is presented in the table below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 2431-91-6 | |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97% | |

| IUPAC Name | 4-methoxy-2,6-dimethylphenol | N/A |

| SMILES | CC1=CC(=CC(=C1O)C)OC | |

| InChI | 1S/C9H12O2/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,10H,1-3H3 | |

| InChIKey | UCHRDYUBDZOFBJ-UHFFFAOYSA-N | |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis Pathways and Methodologies

A plausible and common strategy involves the ortho-alkylation of a substituted phenol followed by modification of other functional groups. For instance, one could start from 4-methoxyphenol and introduce the methyl groups, or start from phenol, perform the ortho-methylation, and then introduce the methoxy group. The synthesis of 2,6-dimethylphenol (2,6-xylenol) from phenol and methanol is a well-established industrial process, often employing a gas-phase catalytic reaction over a metal oxide catalyst.[2][3]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual two-step pathway starting from 2,6-dimethylphenol, a readily available starting material. The process involves a key electrophilic substitution reaction to introduce a functional group at the para-position, which is then converted to the target methoxy group.

Caption: Conceptual synthesis pathway for 4-Methoxy-2,6-dimethylphenol.

Exemplary Protocol: Synthesis via Diazotization (Conceptual)

This protocol is a representative example based on standard organic chemistry transformations and should be adapted and optimized under controlled laboratory conditions.

Objective: To synthesize 4-Methoxy-2,6-dimethylphenol from 4-amino-2,6-dimethylphenol.

Step 1: Diazotization of 4-amino-2,6-dimethylphenol

-

Dissolve 10 mmol of 4-amino-2,6-dimethylphenol in a mixture of methanol and aqueous hydrochloric acid in a three-necked flask equipped with a stirrer and thermometer.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (10.5 mmol) dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete.

Step 2: Methoxylation

-

In a separate flask, prepare a solution of a copper(I) catalyst in methanol if a Sandmeyer-type reaction is desired to improve yield and selectivity.

-

Slowly add the cold diazonium salt solution to the refluxing methanol (or copper/methanol) solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-Methoxy-2,6-dimethylphenol.

Reactivity, Biological Activity, and Applications

The chemical behavior of 4-Methoxy-2,6-dimethylphenol is dictated by its three key functional regions: the phenolic hydroxyl, the methoxy ether, and the substituted aromatic ring.

Antioxidant and Antimicrobial Properties

Phenolic compounds are well-known for their antioxidant properties, and 4-Methoxy-2,6-dimethylphenol is no exception. The hydroxyl group can donate a hydrogen atom to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance and, critically, by the steric hindrance of the two ortho-methyl groups. This "hindered phenol" motif prevents the radical from engaging in unwanted side reactions, making it an effective radical scavenger. This property is foundational to its use in some natural products. Furthermore, its phenolic nature contributes to potential antimicrobial effects.

Inhibition of Mitochondrial Respiration

From a drug development perspective, one of the most intriguing properties of 4-Methoxy-2,6-dimethylphenol is its reported effect on cell proliferation by inhibiting mitochondrial respiration and the electron transport chain (ETC). This mechanism is a target for cancer therapy, as many cancer cells rely heavily on mitochondrial metabolism. By interfering with the ETC, the compound can disrupt ATP production and induce oxidative stress, potentially leading to apoptosis in rapidly dividing cells.

The diagram below provides a simplified overview of this proposed mechanism of action.

Caption: Proposed inhibition of the mitochondrial electron transport chain.

Role in Chemical Synthesis

Beyond its direct biological activities, 4-Methoxy-2,6-dimethylphenol serves as a valuable intermediate in organic synthesis. Its structure can be a core scaffold for building more complex molecules. For example, related structures like 4-methoxy-2,6-diformyl phenol are used as precursors in Claisen-Schmidt condensations to create bis-hydroxychalcones, a class of compounds with diverse biological activities.[5][6]

Safety and Handling

As with any chemical reagent, proper handling of 4-Methoxy-2,6-dimethylphenol is essential. The available safety data indicates that it should be handled with care in a laboratory setting.

GHS Hazard Information

The following table summarizes the GHS hazard statements associated with this compound.

| Code | Statement | Pictogram |

| H301/H302 | Toxic/Harmful if swallowed | GHS06/GHS07 |

| H315 | Causes skin irritation | GHS07 |

| H318/H319 | Causes serious eye damage/irritation | GHS05/GHS07 |

| H335 | May cause respiratory irritation | GHS07 |

Note: Specific classifications (e.g., H301 vs. H302) may vary by supplier.

Recommended Handling Precautions (P-Statements)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound and perform a thorough risk assessment for any new experimental procedure.[7][8]

Conclusion

4-Methoxy-2,6-dimethylphenol presents itself as a molecule of significant interest for both synthetic and applied research. Its "hindered phenol" structure provides a foundation for potent antioxidant activity, while its demonstrated ability to interfere with cellular metabolism opens avenues for investigation in drug development, particularly in oncology. The synthetic pathways, though requiring careful execution, are based on well-understood principles of organic chemistry, making the molecule accessible for further derivatization and study. For professionals in the field, 4-Methoxy-2,6-dimethylphenol is not just another chemical intermediate; it is a versatile building block with inherent biological functionality, warranting continued exploration.

References

-

Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

4-Methoxy-2,3-dimethylphenol | C9H12O2 | CID 10931625. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

4-METHOXYPHENOL. (n.d.). Ataman Kimya. Retrieved January 8, 2026, from [Link]

-

Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

2,6-Dimethylphenol | C8H10O | CID 11335. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

4,4'-Methylenebis(2,6-dimethylphenol). (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

- CN1240654C - Method for preparing 2,6-dimethylphenol. (n.d.). Google Patents.

-

Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH. Retrieved January 8, 2026, from [Link]

-

[New promising antioxidants based on 2,6-dimethylphenol]. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. (2021). Research Trend. Retrieved January 8, 2026, from [Link]

-

Material Safety Data Sheet HAZARDOUS. (n.d.). MP Biomedicals. Retrieved January 8, 2026, from [Link]

-

Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. (2022). NIH. Retrieved January 8, 2026, from [Link]

-

Synthesis of 4-methoxy 2,6-diformyl phenol. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Assessment of Antioxidant and Cytotoxic Activities of Extracts of Dendrobium crepidatum. (2019). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

3,4-xylenol 3,4-dimethylphenol. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

-

Synthesis of 4-Methoxyphenol. (n.d.). Rhodium.ws. Retrieved January 8, 2026, from [Link]

-

Interesting route to 4-methoxyphenol. (2022). Sciencemadness Discussion Board. Retrieved January 8, 2026, from [Link]

-

¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. (2019). PubMed Central. Retrieved January 8, 2026, from [Link]

-

4-Ethyl-2,6-dimethylphenol | C10H14O. (n.d.). ATB. Retrieved January 8, 2026, from [Link]

Sources

- 1. 2431-91-6|4-Methoxy-2,6-dimethylphenol|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 4. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

4-Methoxy-2,6-dimethylphenol structure and IUPAC name.

An In-depth Technical Guide to 4-Methoxy-2,6-dimethylphenol

Introduction

4-Methoxy-2,6-dimethylphenol is a substituted phenolic compound of significant interest in synthetic chemistry and materials science. As a derivative of both phenol and anisole, its unique substitution pattern—a hydroxyl group, a methoxy group, and two methyl groups on a benzene ring—imparts a distinct set of chemical properties. The steric hindrance provided by the ortho-methyl groups, combined with the electronic effects of the para-methoxy group, modulates the reactivity of the phenolic hydroxyl group. This guide provides a comprehensive overview of its structure, nomenclature, properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and IUPAC Nomenclature

The structural identity of a molecule is fundamental to understanding its function. Here, we dissect the structure of 4-Methoxy-2,6-dimethylphenol and the systematic approach to its naming.

Molecular Structure

The molecule consists of a central benzene ring with four substituents. The primary functional group is the hydroxyl (-OH) group, which classifies the compound as a phenol. It is further substituted with two methyl (-CH₃) groups and one methoxy (-OCH₃) group.

Caption: Chemical structure of 4-Methoxy-2,6-dimethylphenol.

IUPAC Naming Convention

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name "4-Methoxy-2,6-dimethylphenol" is derived as follows:

-

Identify the Parent Structure: The presence of a hydroxyl group attached to a benzene ring makes "phenol" the parent name.

-

Numbering the Ring: The carbon atom bearing the primary functional group (the hydroxyl group) is assigned position #1.

-

Identify and Locate Substituents: The ring is numbered to give the other substituents the lowest possible locants. In this case, there are two methyl (-CH₃) groups and one methoxy (-OCH₃) group.

-

Numbering clockwise or counter-clockwise from C1 results in substituents at positions 2, 4, and 6.

-

-

Alphabetize Substituents: The substituents are listed alphabetically: "dimethyl" and "methoxy".

-

Assemble the Name: The locants are assigned to their respective substituents and prefixed to the parent name, resulting in 4-Methoxy-2,6-dimethylphenol .

Physicochemical Properties

A summary of the key chemical and physical properties is essential for laboratory use, including safety assessments and experimental design.

| Property | Value | Source |

| IUPAC Name | 4-Methoxy-2,6-dimethylphenol | - |

| CAS Number | 2431-91-6 | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions | [1][2] |

| SMILES | CC1=CC(=CC(=C1O)C)OC | |

| InChI Key | UCHRDYUBDZOFBJ-UHFFFAOYSA-N | [2] |

Synthesis Protocol: O-Methylation of 2,6-Dimethylhydroquinone

A plausible and common laboratory-scale synthesis for 4-Methoxy-2,6-dimethylphenol involves the selective O-methylation of 2,6-dimethylhydroquinone. This method, a variation of the Williamson ether synthesis, is effective because the two hydroxyl groups on the hydroquinone precursor have different steric environments, allowing for regioselective methylation.

Causality in Experimental Design

-

Choice of Base: A weak base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the more accessible phenolic proton but not so strong as to cause side reactions. A stronger base might deprotonate both hydroxyl groups, leading to the undesired 2,6-dimethyl-1,4-dimethoxybenzene byproduct.

-

Choice of Solvent: A polar aprotic solvent such as acetone or DMF (N,N-Dimethylformamide) is used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

-

Stoichiometry of Methylating Agent: Using a slight excess (1.0-1.1 equivalents) of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) ensures a high conversion of the starting material while minimizing the risk of double methylation.

-

Temperature Control: The reaction is typically run at a moderate temperature (e.g., the reflux temperature of acetone) to provide sufficient activation energy without promoting side reactions.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylhydroquinone (1.0 eq) and potassium carbonate (1.1 eq).

-

Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended.

-

Addition of Methylating Agent: Slowly add methyl iodide (1.05 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

-

Extraction: Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to yield pure 4-Methoxy-2,6-dimethylphenol.

Caption: Workflow for the synthesis of 4-Methoxy-2,6-dimethylphenol.

Applications and Mechanistic Insights

While 2,6-dimethylphenol itself is a crucial monomer for polymers like poly(p-phenylene oxide) (PPO) and an intermediate for pharmaceuticals such as Mexiletine[3][4], its derivatives are explored for their unique properties, particularly as antioxidants.

Antioxidant Activity

Phenolic compounds are well-known radical scavengers. The antioxidant capacity of 4-Methoxy-2,6-dimethylphenol is rooted in the ability of its hydroxyl group to donate a hydrogen atom to stabilize a free radical.

-

Mechanism: The compound reacts with a free radical (R•), donating the hydrogen from its hydroxyl group. This neutralizes the damaging radical and produces a stable phenoxyl radical.

-

Structural Influence:

-

Ortho-Methyl Groups: The two methyl groups at the 2 and 6 positions provide steric hindrance around the phenoxyl radical, preventing it from participating in further undesirable reactions and increasing its stability.

-

Para-Methoxy Group: The methoxy group at the 4 position is an electron-donating group. It helps to stabilize the resulting phenoxyl radical through resonance, thereby making the initial hydrogen atom donation more favorable. This electronic effect enhances the antioxidant potency compared to unsubstituted phenol.[5]

-

The combination of steric and electronic effects makes hindered phenols like this compound effective antioxidants, potentially useful in preventing oxidative degradation in organic materials or in biological systems.[6]

Caption: Antioxidant mechanism via hydrogen atom donation.

Intermediate in Drug Development and Fine Chemicals

The structural motifs present in 4-Methoxy-2,6-dimethylphenol make it a valuable building block in organic synthesis. The hydroxyl group can be further functionalized, and the aromatic ring can undergo electrophilic substitution, opening pathways to more complex molecules for use as pharmaceutical intermediates, agrochemicals, or specialty polymers.[7][8]

References

-

4-Methoxy-2,3-dimethylphenol | C9H12O2 | CID 10931625 - PubChem . National Center for Biotechnology Information.

-

2,6-Xylenol - Wikipedia . Wikimedia Foundation.

-

2431-91-6|4-Methoxy-2,6-dimethylphenol|BLD Pharm . BLD Pharm.

-

4-Methoxy-2,6-dimethylphenol | 2431-91-6 - Sigma-Aldrich . Merck KGaA.

-

4-Methoxy-2,6-dimethylphenol | 2431-91-6 | CAA43191 - Biosynth . Biosynth.

-

Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h . ResearchGate.

-

Reaction for obtaining 2,6-dimethylphenol from phenol and methanol . ResearchGate.

-

CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents . Google Patents.

-

[New promising antioxidants based on 2,6-dimethylphenol] - PubMed . National Center for Biotechnology Information.

-

2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem . National Center for Biotechnology Information.

-

Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF . ResearchGate.

-

The Critical Role of 2,6-Dimethylphenol in Pharmaceutical Synthesis .

-

The Role of 2,6-Dimethylphenol as a Pharmaceutical Intermediate . NINGBO INNO PHARMCHEM CO.,LTD.

-

2,6-Dimethylphenol: Applications Beyond Polymers and Pharma .

Sources

- 1. 2431-91-6|4-Methoxy-2,6-dimethylphenol|BLD Pharm [bldpharm.com]

- 2. 4-Methoxy-2,6-dimethylphenol | 2431-91-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy-2,6-dimethylphenol

Abstract

4-Methoxy-2,6-dimethylphenol is a substituted phenolic compound with significant potential in various scientific and industrial applications, primarily attributed to its potent antioxidant properties. This guide provides a detailed exploration of its core mechanisms of action, grounded in established biochemical principles. We will dissect its function as a radical scavenger and electron donor, explore its influence on cellular pathways such as mitochondrial respiration, and present validated experimental protocols for researchers to investigate and verify these activities. The narrative integrates causal explanations for experimental design, ensuring a robust and self-validating approach to its study.

Introduction: The Molecular Profile of 4-Methoxy-2,6-dimethylphenol

4-Methoxy-2,6-dimethylphenol is an aromatic organic compound found in various plants, including the leaves of the tea plant Camellia sinensis. Its structure is characterized by a central phenol ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group at the para-position (position 4), and two methyl (-CH₃) groups at the ortho-positions (positions 2 and 6).

This specific arrangement of functional groups is not arbitrary; it is the key to its primary mechanism of action. The electron-donating nature of the methoxy group enhances the electron density of the aromatic ring, while the methyl groups provide significant steric hindrance[1]. This unique stereoelectronic profile governs its reactivity and efficacy as a bioactive molecule, particularly as an antioxidant. It is utilized in the synthesis of more complex molecules, including ligands, polymer precursors, and other antioxidants[1][2].

Core Mechanism of Action: Potent Antioxidant Activity

The primary and most well-documented mechanism of action for 4-Methoxy-2,6-dimethylphenol is its activity as an antioxidant. This activity is predominantly executed through two synergistic chemical pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): The Radical Scavenging Powerhouse

The HAT mechanism is considered the principal pathway for phenolic antioxidants. It involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing it and terminating the damaging radical chain reaction.

R• + Ar-OH → R-H + Ar-O•

The efficacy of this process is dictated by the stability of the resulting phenoxy radical (Ar-O•). For 4-Methoxy-2,6-dimethylphenol, the stability is exceptionally high due to two key structural features:

-

Steric Hindrance: The two methyl groups at the ortho-positions physically shield the radical oxygen, preventing it from participating in further, potentially deleterious reactions. This steric protection enhances its lifetime and prevents it from acting as a pro-oxidant.

-

Resonance Stabilization: The lone pair of electrons on the para-methoxy group and the aromatic ring delocalize the unpaired electron of the phenoxy radical across the entire molecule, distributing the charge and significantly increasing its stability.

Caption: Hydrogen Atom Transfer (HAT) mechanism of 4-Methoxy-2,6-dimethylphenol.

Single Electron Transfer (SET): The Reductant Capability

In the SET mechanism, the phenol donates an electron to reduce an oxidant, including metallic ions or radicals, forming a radical cation.

Ar-OH + Oxidant → [Ar-OH]•⁺ + Reduced Oxidant

This radical cation can then deprotonate to form the same stabilized phenoxy radical seen in the HAT pathway. Assays like the Ferric Reducing Antioxidant Power (FRAP) are designed specifically to measure this electron-donating capacity[3]. The electron-rich nature of the methoxy-substituted ring makes this compound an effective electron donor.

Secondary and Cellular Mechanisms of Action

Beyond direct antioxidant chemistry, 4-Methoxy-2,6-dimethylphenol has been shown to influence complex biological systems.

Inhibition of Mitochondrial Respiration

Evidence suggests that 4-Methoxy-2,6-dimethylphenol can impact cellular energy metabolism by inhibiting mitochondrial respiration and the electron transport chain. This action can lead to a decrease in ATP production and an increase in the generation of mitochondrial reactive oxygen species (ROS). By modulating cellular proliferation, this mechanism may contribute to potential cancer-preventive effects, though this requires more extensive investigation.

Modulation of Inflammatory Signaling Pathways

While direct studies on 4-Methoxy-2,6-dimethylphenol are emerging, the broader class of methoxyphenols is known to exert anti-inflammatory effects[4][5]. These effects are often mediated by the inhibition of key pro-inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[6][7].

-

MAPK Pathway: This pathway involves kinases like JNK, ERK, and p38, which are activated by cellular stress and inflammation[6][8]. Methoxyphenols can suppress the phosphorylation (activation) of these kinases, thereby downregulating the expression of inflammatory genes.

-

NF-κB Pathway: NF-κB is a critical transcription factor that controls the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2)[6]. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by lipopolysaccharide, LPS), it translocates to the nucleus to initiate gene transcription. Methoxyphenols can inhibit this translocation, effectively shutting down this powerful inflammatory response[6][7].

Caption: Potential inhibition of LPS-induced MAPK and NF-κB pathways.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms, a combination of in vitro chemical assays and cell-based biological assays is required. The following protocols are foundational for such an investigation.

In Vitro Antioxidant Capacity Assays

These assays quantify the direct radical scavenging and reductive capabilities of the compound.

| Assay | Principle | Measurement | Key Insight |

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm (color change from purple to yellow). | Quantifies HAT and SET activity.[9][10] |

| ABTS Assay | Measures the scavenging of the pre-formed ABTS radical cation (ABTS•⁺). | Decrease in absorbance at ~734 nm. | Applicable to both hydrophilic and lipophilic compounds.[10][11] |

| FRAP Assay | Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex measured at ~593 nm. | Specifically quantifies electron-donating (SET) ability.[9] |

Detailed Protocol: DPPH Radical Scavenging Assay [9]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Sample Preparation: Prepare a stock solution of 4-Methoxy-2,6-dimethylphenol in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Reaction: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. Include a vehicle control (solvent only) and a positive control (e.g., Ascorbic Acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (concentration required for 50% inhibition) can then be determined.

Cell-Based Assays for Biological Relevance

Cell-based assays are critical to understanding how the compound behaves in a complex biological environment.

Workflow: Cellular Antioxidant Activity (CAA) Assay [9]

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within living cells.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol: Western Blot for NF-κB (p65) Activation

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages and allow them to adhere. Pre-treat cells with various concentrations of 4-Methoxy-2,6-dimethylphenol for 1-2 hours.

-

Stimulation: Induce inflammation by adding 1 µg/mL of Lipopolysaccharide (LPS) for 30-60 minutes. Include an unstimulated control and an LPS-only control.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk for 1 hour.

-

Incubate with a primary antibody against phosphorylated p65 (p-p65) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Re-probe the membrane for total p65 and a loading control (e.g., GAPDH or β-actin) to normalize the data. A reduction in the p-p65/total p65 ratio in treated cells compared to the LPS-only control indicates inhibition.

Conclusion and Future Directions

The mechanism of action for 4-Methoxy-2,6-dimethylphenol is firmly rooted in its potent antioxidant capabilities, driven by a molecular structure optimized for radical scavenging and electron donation. The ortho-methyl groups and para-methoxy group work in concert to create a highly efficient and stable antioxidant. Emerging evidence also points toward more complex cellular activities, including the modulation of mitochondrial function and key inflammatory signaling pathways like MAPK and NF-κB.

For drug development professionals, this compound serves as an interesting scaffold. Future research should focus on elucidating its specific intracellular targets, exploring its potential synergistic effects with other agents, and conducting in vivo studies to validate the anti-inflammatory and cytoprotective effects observed in vitro. The comprehensive experimental framework provided herein offers a validated roadmap for these future investigations.

References

-

Natural Chemistry Research Group. (n.d.). General Phenolic Biosynthesis Pathways. Retrieved from [Link]

-

Shahidi, F., & Ambigaipalan, P. (2015). An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes. Molecules, 20(7), 13747-13774. Available at: [Link]

-

Jiang, N., et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Foods, 11(11), 1597. Available at: [Link]

-

ResearchGate. (n.d.). Simplified overview of phenolic pathways. Retrieved from [Link]

-

YouTube. (2024). Overview of Phenolic Compounds & Their Biosynthesis. Retrieved from [Link]

-

Pisoschi, A. M., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(10), 1634. Available at: [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

Springer Protocols. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Retrieved from [Link]

-

Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382. Available at: [Link]

-

Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

-

PubMed. (n.d.). [New promising antioxidants based on 2,6-dimethylphenol]. Retrieved from [Link]

-

Research Trend. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Retrieved from [Link]

-

OSHA. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methoxy 2,6-diformyl phenol. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Methoxy-TEMPO activated the MAPK signaling pathway. Retrieved from [Link]

-

PubMed Central. (2021). Two methoxy derivatives of resveratrol...suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Available at: [Link]

-

Molecules. (n.d.). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Retrieved from [Link]

-

MDPI. (n.d.). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Retrieved from [Link]

-

PubMed. (n.d.). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. Retrieved from [Link]

-

PubMed. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Retrieved from [Link]

-

PubMed Central. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Two methoxy derivatives of resveratrol...suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Retrieved from [Link]

-

PubMed. (n.d.). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. osha.gov [osha.gov]

- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxyphenol: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 5. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Methoxyphenols: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Methoxyphenols

Substituted methoxyphenols, a class of naturally occurring and synthetic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. With a foundational structure featuring a hydroxyl and a methoxy group on a benzene ring, these molecules serve as versatile scaffolds for the development of novel therapeutic agents. Their inherent antioxidant properties, coupled with demonstrated anti-inflammatory, anticancer, and neuroprotective effects, position them as promising candidates in the fields of medicinal chemistry and drug discovery. This guide provides an in-depth exploration of the biological activities of substituted methoxyphenols, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed protocols for evaluating their therapeutic potential.

The Chemical Core: Understanding the Methoxyphenol Scaffold

The biological activity of substituted methoxyphenols is intrinsically linked to their chemical structure. The interplay between the electron-donating methoxy group (-OCH₃) and the hydrogen-donating hydroxyl group (-OH) is fundamental to their antioxidant capacity. The position of these groups on the aromatic ring, along with the nature and location of other substituents, dictates the molecule's reactivity and interaction with biological targets.

Guaiacol (2-methoxyphenol) and its isomers serve as the basic framework upon which a vast array of derivatives are built.[1][2] The synthesis of these compounds can be achieved through various methods, including the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol and aryl acetylenes, or the peracid oxidation of the aromatic ring.[1][3][4]

Key Structural Features Influencing Bioactivity

-

Hydroxyl Group: The phenolic hydroxyl group is the primary site for radical scavenging activity. Its ability to donate a hydrogen atom to neutralize free radicals is a cornerstone of the antioxidant properties of these compounds.[5]

-

Methoxy Group: The methoxy group, through its electron-donating resonance effect, can stabilize the resulting phenoxyl radical, thereby enhancing the antioxidant capacity.[6][7] The position of the methoxy group relative to the hydroxyl group is a critical determinant of this stabilizing effect.

-

Other Substituents: The addition of other functional groups to the benzene ring can modulate the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile and its interaction with specific biological targets.[8][9]

Antioxidant Activity: The First Line of Defense

The most extensively studied biological activity of substituted methoxyphenols is their ability to scavenge free radicals and mitigate oxidative stress, a key contributor to numerous chronic diseases.[5] This antioxidant prowess stems from their ability to donate a hydrogen atom from the phenolic hydroxyl group, thus neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Mechanisms of Antioxidant Action

Substituted methoxyphenols primarily exert their antioxidant effects through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol can donate an electron to a radical, forming a radical cation, which then deprotonates to yield a phenoxyl radical.

The relative contribution of these mechanisms depends on the specific structure of the methoxyphenol and the nature of the free radical.[6][7]

Experimental Workflow for Assessing Antioxidant Capacity

A robust evaluation of antioxidant activity involves a combination of in vitro chemical assays and cell-based models.

Caption: Workflow for evaluating the antioxidant activity of substituted methoxyphenols.

Detailed Experimental Protocols

This assay is a rapid and widely used method to screen for antioxidant activity.[10][11]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[10]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of concentrations of the test compound in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each sample concentration to a well. Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

The ABTS assay is another common method that is applicable to both hydrophilic and lipophilic antioxidants.[10][12]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[12]

Protocol:

-

Preparation of ABTS Radical Cation Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of the test compound.

-

Reaction: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the sample solution.

-

Incubation: Incubate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Effects: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted methoxyphenols have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[13][14][15]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of methoxyphenols are mediated through multiple pathways:

-

Inhibition of Pro-inflammatory Enzymes: Many methoxyphenols can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[16]

-

Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[13][14][15]

-

Modulation of Signaling Pathways: Substituted methoxyphenols can interfere with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[17][18] For instance, 2-methoxy-4-vinylphenol has been shown to inhibit the translocation of NF-κB p65 into the nucleus and the phosphorylation of MAPKs.[17]

-

Post-transcriptional Regulation: Some methoxyphenols may exert their anti-inflammatory effects by inhibiting the binding of the RNA-binding protein HuR to mRNA, thereby affecting the stability and translation of inflammatory mediator transcripts.[13][14][15]

Caption: Key signaling pathways in inflammation targeted by substituted methoxyphenols.

Experimental Workflow for Assessing Anti-inflammatory Activity

The evaluation of anti-inflammatory potential typically involves the use of cell-based models, most commonly lipopolysaccharide (LPS)-stimulated macrophages.

Detailed Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in RAW 264.7 Macrophages

Principle: RAW 264.7 macrophages, when stimulated with LPS, produce high levels of nitric oxide (NO) and pro-inflammatory cytokines. The inhibitory effect of a test compound on the production of these mediators is a measure of its anti-inflammatory activity.[19]

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT):

-

Perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

Anticancer Potential: A Promising Frontier

Emerging evidence suggests that substituted methoxyphenols possess significant anticancer properties, exhibiting cytotoxic effects against various cancer cell lines.[8][9][16] Their mechanisms of action are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.

Mechanisms of Anticancer Action

-

Induction of Apoptosis: Methoxyphenols can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at different checkpoints, thereby preventing cancer cell proliferation.

-

Inhibition of Angiogenesis: Some derivatives may inhibit the formation of new blood vessels that supply nutrients to tumors.

-

Targeting Signaling Pathways: Similar to their anti-inflammatory effects, methoxyphenols can modulate signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[20]

The lipophilicity conferred by the methoxy group can enhance the ability of these compounds to cross cell membranes and reach their intracellular targets.[8][9]

Experimental Workflow for Assessing Anticancer Activity

The initial screening of anticancer activity involves determining the cytotoxicity of the compounds against a panel of cancer cell lines.

Detailed Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21][22]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the compound that inhibits the growth of 50% of the cell population.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned assays should be summarized in tables.

Table 1: Antioxidant Activity of Representative Substituted Methoxyphenols

| Compound | DPPH IC50 (µM) | ABTS TEAC |

| Guaiacol | >1000 | 0.8 |

| Eugenol | 25.4 | 2.1 |

| Ferulic Acid | 15.2 | 2.5 |

| Vanillin | 85.7 | 1.5 |

Note: The values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.

Table 2: Anti-inflammatory Activity of a Novel Methoxyphenol Derivative (Compound X)

| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |

| 1 | 15.2 ± 2.1 | 12.8 ± 1.5 | 10.5 ± 1.8 | 98.7 ± 1.2 |

| 5 | 45.8 ± 3.5 | 40.1 ± 2.8 | 35.6 ± 3.1 | 97.5 ± 2.0 |

| 10 | 78.3 ± 4.2 | 72.5 ± 3.9 | 68.9 ± 4.5 | 95.3 ± 2.5 |

| 25 | 92.1 ± 2.8 | 88.6 ± 3.2 | 85.4 ± 3.8 | 92.1 ± 3.1 |

Data are presented as mean ± SD (n=3).

Table 3: Cytotoxicity of a Novel Methoxyphenol Derivative (Compound Y) against Various Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 25.8 |

| A549 (Lung Cancer) | 18.2 |

| HEK293 (Normal) | >100 |

A higher IC50 value against normal cells indicates selectivity towards cancer cells.

Conclusion and Future Directions

Substituted methoxyphenols represent a rich and diverse class of compounds with significant therapeutic potential. Their well-established antioxidant and anti-inflammatory properties, coupled with their emerging anticancer activities, make them a fertile ground for drug discovery and development. The structure-activity relationships of these compounds are complex, and further research is needed to fully elucidate the molecular mechanisms underlying their biological effects. The development of more potent and selective derivatives through medicinal chemistry approaches, guided by the robust in vitro and in vivo evaluation methods outlined in this guide, holds great promise for the future of medicine.

References

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-473. [Link]

-

Satoh, K., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 15(9), 6093-6103. [Link]

-

Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

-

Pace, S., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 1-11. [Link]

-

Donohoe, T. J., et al. (2014). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Organic Letters, 16(23), 6144-6147. [Link]

-

Satoh, K., et al. (2004). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. Molecules, 9(11), 914-923. [Link]

-

Pace, S., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9, 13. [Link]

-

Pace, S., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 13. [Link]

-

D'Arrigo, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Applied Sciences, 11(16), 7254. [Link]

-

Donohoe, T. J., et al. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Organic & Biomolecular Chemistry, 18(3), 441-445. [Link]

-

Deng, S., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

-

Priyadarsini, K. I., et al. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941. [Link]

-

Yap, E. H., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]

-

Yap, E. H., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]

-

Bjørsvik, H. R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(18), 7290-7296. [Link]

-

Ataman Kimya. 4-METHOXYPHENOL. [Link]

-

Li, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health, 1(1), 1-8. [Link]

-

Deng, S., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

-

Rampa, A., et al. (2013). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 17(1), 89-97. [Link]

-

Schaich, K. M., et al. (2015). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Journal of Food and Drug Analysis, 23(1), 6-17. [Link]

-

Loizzo, M. R., et al. (2018). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. [Link]

-

Lee, J. Y., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 149-157. [Link]

-

Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. [Link]

-

Caring Sunshine. Relationship: Inflammation and methoxy-substituted benzoquinones. [Link]

-

ResearchGate. Cell viability study by MTT (a) and SRB (b) assays using cancer cell... [Link]

-

Kumar, S., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(23), 3017-3030. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Guaiacol? [Link]

-

SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

-

Margalit, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50628. [Link]

-

UIN Malang Repository. (2021). methyl)- phenol compound on T47D breast cancer cells. [Link]

-

Robichaud, D. J., et al. (2007). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 111(44), 11295-11304. [Link]

-

Simpson, C. D., et al. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 39(6), 1677-1683. [Link]

- Process for producing methoxyphenol or ethoxyphenol. (1968).

-

Souchard, J. P., et al. (1995). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. Comptes Rendus des Seances de la Societe de Biologie et de Ses Filiales, 189(6), 1171-1181. [Link]

-

OSHA. (n.d.). 4-Methoxyphenol. [Link]

-

ResearchGate. (n.d.). 2-methoxy phenol, guaiacol. [Link]

-

ResearchGate. (2021). Anticancer activity in 2-methoxy-4-((4-methoxy-phenilimino)-methyl)-phenol compound on T47D breast cancer cells. [Link]

-

El-Sharkawi, F. M., et al. (2013). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 8(3), e59010. [Link]

Sources

- 1. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caringsunshine.com [caringsunshine.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 4-Methoxy-2,6-dimethylphenol

Introduction: The Analytical Imperative for 4-Methoxy-2,6-dimethylphenol

4-Methoxy-2,6-dimethylphenol, a substituted phenolic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol , is of significant interest in pharmaceutical research and fine chemical synthesis.[1] Its antioxidant and antimicrobial properties make it a valuable scaffold in drug discovery.[1] Rigorous characterization of this molecule is paramount for ensuring purity, understanding its metabolic fate, and establishing robust quality control measures in any research or development pipeline.

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Methoxy-2,6-dimethylphenol, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). The protocols and insights presented herein are grounded in established analytical principles and are designed to be directly applicable in a laboratory setting.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For 4-Methoxy-2,6-dimethylphenol, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of 4-Methoxy-2,6-dimethylphenol is relatively simple and highly informative. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for moderately polar organic compounds and its well-defined residual solvent peak for chemical shift referencing.[2]

Experimental Protocol: ¹H NMR of 4-Methoxy-2,6-dimethylphenol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methoxy-2,6-dimethylphenol.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse ('zg30').

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.[2]

-

Integrate all peaks.

-

Assign the peaks based on their chemical shift, multiplicity, and integration.

-

Data Presentation: Predicted ¹H NMR Spectral Data for 4-Methoxy-2,6-dimethylphenol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 | s | 2H | Ar-H |

| ~4.8 | s | 1H | Ar-OH |

| ~3.8 | s | 3H | OCH₃ |

| ~2.2 | s | 6H | Ar-CH₃ |

Causality Behind Assignments:

-

The two aromatic protons are equivalent due to the symmetry of the molecule and therefore appear as a singlet.

-

The phenolic hydroxyl proton is a singlet and its chemical shift can be variable and may broaden or exchange with D₂O.

-

The methoxy protons appear as a singlet at a characteristic downfield shift due to the deshielding effect of the oxygen atom.

-

The two methyl groups are also equivalent and appear as a singlet.

B. ¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a definitive carbon count and information about the electronic environment of each carbon atom. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Experimental Protocol: ¹³C NMR of 4-Methoxy-2,6-dimethylphenol

-

Sample Preparation: (Same as for ¹H NMR)

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled ('zgpg30').

-

Number of Scans: 1024-4096 (more scans are needed due to the lower natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift using the residual solvent peak of CDCl₃ (δ = 77.16 ppm).[2]

-

Assign the peaks based on their chemical shifts and comparison with predicted values or spectral databases.

-

Data Presentation: Predicted ¹³C NMR Spectral Data for 4-Methoxy-2,6-dimethylphenol in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-O (Aromatic) |

| ~148 | C-OH (Aromatic) |

| ~129 | C-CH₃ (Aromatic) |

| ~114 | C-H (Aromatic) |

| ~55 | OCH₃ |

| ~16 | Ar-CH₃ |

Causality Behind Assignments:

-

The aromatic carbons attached to oxygen (C-O and C-OH) are the most downfield due to the strong deshielding effect of the oxygen atoms.

-

The quaternary aromatic carbons attached to the methyl groups are next, followed by the protonated aromatic carbons.

-

The methoxy carbon appears in the typical region for sp³ carbons attached to an oxygen atom.

-

The aromatic methyl carbons are the most upfield.

Mandatory Visualization: NMR Characterization Workflow

Caption: Workflow for NMR-based structural elucidation.

II. Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Detection and Molecular Weight Confirmation

LC-MS is an indispensable technique for the sensitive detection and molecular weight confirmation of compounds in complex matrices. For 4-Methoxy-2,6-dimethylphenol, a reverse-phase LC method coupled with an electrospray ionization (ESI) mass spectrometer is a robust approach.

Expertise & Experience: The choice of ionization technique is critical. ESI is well-suited for moderately polar molecules like phenols and can be operated in both positive and negative ion modes. For phenols, negative ion mode ([M-H]⁻) is often more sensitive due to the acidic nature of the hydroxyl group. The mobile phase composition, particularly the pH, can significantly impact ionization efficiency and chromatographic retention.[3]

Experimental Protocol: LC-MS of 4-Methoxy-2,6-dimethylphenol

-

Sample Preparation:

-

Prepare a stock solution of 4-Methoxy-2,6-dimethylphenol in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-1000 ng/mL).

-

The final diluent should be compatible with the initial mobile phase conditions.

-

Filter all samples and standards through a 0.22 µm syringe filter.

-

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Parameters (ESI):

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Scan Range: m/z 50-300.

-

Data Presentation: Expected LC-MS Data for 4-Methoxy-2,6-dimethylphenol

| Parameter | Expected Value |

| Retention Time | Dependent on the specific LC system and column, but expected to be in the mid-range of the gradient. |

| [M-H]⁻ (Observed) | m/z 151.07 |

| [M-H]⁻ (Calculated) | m/z 151.0762 |

Causality Behind Method Choices:

-

A C18 column is a versatile choice for retaining moderately non-polar compounds like 4-Methoxy-2,6-dimethylphenol.

-

Formic acid is used as a mobile phase modifier to improve peak shape and provide a source of protons for ionization, although in negative mode it primarily aids in maintaining a stable spray.

-

The gradient elution ensures that the compound elutes with a good peak shape in a reasonable time.

-

Negative ESI mode is chosen for its high sensitivity towards phenolic compounds.

Mandatory Visualization: LC-MS Analysis Workflow

Sources

A Comprehensive Technical Guide to the Solubility of 4-Methoxy-2,6-dimethylphenol

This guide provides an in-depth analysis of the solubility characteristics of 4-Methoxy-2,6-dimethylphenol, a compound of interest in various research and development sectors, including pharmaceuticals and material science.[1] While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes foundational principles of solubility for phenolic compounds, predictive analysis based on molecular structure, and detailed methodologies for its empirical determination.

Introduction to 4-Methoxy-2,6-dimethylphenol

4-Methoxy-2,6-dimethylphenol is a substituted phenol derivative with a unique molecular architecture that dictates its physicochemical properties and, consequently, its solubility in various media.[1] Its structure, featuring a hydroxyl group, a methoxy group, and two methyl groups attached to a benzene ring, suggests a nuanced solubility profile, balancing hydrophilic and lipophilic characteristics.[1] Understanding this profile is paramount for its application in drug development, as solubility is a critical determinant of bioavailability and formulation efficacy.[2]

Table 1: Physicochemical Properties of 4-Methoxy-2,6-dimethylphenol

| Property | Value | Source |

| CAS Number | 2431-91-6 | [3][4] |

| Molecular Formula | C₉H₁₂O₂ | [4] |

| Molecular Weight | 152.19 g/mol | [3] |

| Physical Form | Solid | [3][4] |

| Purity | 97-98% | [3][4] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of phenolic compounds is influenced by a delicate interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.